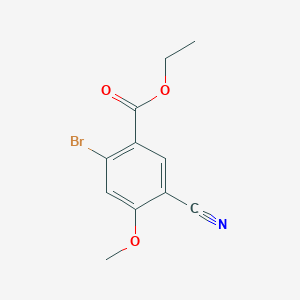

Ethyl 2-bromo-5-cyano-4-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-5-cyano-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)10(15-2)5-9(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNPROGBHFNTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of m-Methoxybenzoic Acid

- Solvent: Halogenated hydrocarbons such as dichloromethane, chloroform, or dichloroethane.

- Reagents: Bromination initiator (red phosphorus), cocatalysts (potassium bromide or potassium bromate), and brominating agents (N-bromosuccinimide, dibromohydantoin, or bromine).

- Temperature: -10°C to 80°C.

- Duration: 1 to 24 hours.

Research Findings:

Multiple studies and patents, including CN112250562A, demonstrate that bromination under these conditions yields high purity products (>99%) with yields over 92%. For instance, Example 1 reports a yield of 93.4% using N-bromosuccinimide in dichloromethane at 25-30°C for 3 hours, with a purity of 99.1%. Similar results are obtained with chloroform, dichloroethane, and other solvents, indicating process robustness and flexibility.

Data Table: Bromination Reaction Conditions and Yields

| Solvent | Brominating Reagent | Yield (%) | Purity (%) | Reaction Time | Temperature Range |

|---|---|---|---|---|---|

| Dichloromethane | N-bromosuccinimide | 93.4 | 99.1 | 3 hours | 25-30°C |

| Chloroform | N-bromosuccinimide | 92.7 | 99.2 | 3 hours | 25-30°C |

| Dichloroethane | Dibromohydantoin | 93.6 | 99.4 | 3 hours | 25-30°C |

| Dichloromethane | Dibromohydantoin | 93.6 | 99.4 | 3 hours | 25-30°C |

Quenching and Recovery

Post-reaction, the mixture is quenched with ice water, which rapidly halts bromination and facilitates phase separation. The halogenated solvent is recovered under reduced pressure, minimizing waste and environmental impact. Filtration removes residual solids, and recrystallization from solvents like ethanol, methanol, or isopropanol ensures high purity.

Esterification and Nitrile Formation

Subsequent steps involve converting the brominated acid to its methyl ester and then introducing the nitrile group:

- Esterification: Using sulfuric acid catalysis at elevated temperatures (~80°C) to yield methyl 2-bromo-5-methoxybenzoate.

- Cyanation: Copper-catalyzed nucleophilic substitution with copper cyanide or direct cyanation using reagents like CuCN at high temperatures (~140°C) in dry DMF, as detailed in the literature.

- Methylation yields over 83% with minimal by-products.

- The nitrile group is introduced efficiently with yields around 53%, as per experimental data, with reaction times of about 1 hour at 140°C.

Final Purification

The nitrile intermediate undergoes purification via column chromatography or recrystallization. The final product, Ethyl 2-bromo-5-cyano-4-methoxybenzoate, is obtained with purity exceeding 98%, suitable for pharmaceutical and research applications.

Summary of Preparation Methodology

| Step | Reagents & Conditions | Purpose | Yield & Purity | References |

|---|---|---|---|---|

| Bromination | Bromine/N-bromosuccinimide, red phosphorus, KBr/KBrO3, solvent (DCM, CHCl3, etc.), -10°C to 80°C | Selective bromination at C-2 | >92%, >99% purity | CN112250562A, Example 1-4 |

| Quenching & Recovery | Ice water, reduced pressure | Halt reaction, recover solvent | High recovery efficiency | Patents & literature |

| Esterification | Sulfuric acid, ethanol/methanol, 80°C | Convert to methyl ester | >83%, high purity | Literature reports |

| Cyanation | CuCN, DMF, 140°C | Introduce nitrile group | ~53%, high purity | Literature data |

Advantages and Environmental Considerations

- Use of inexpensive, readily available raw materials.

- Mild reaction conditions with high selectivity.

- Minimal waste generation due to efficient reagent utilization.

- Recyclable solvents and phase separation reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of amine derivatives.

Oxidation: Formation of hydroxylated benzoates.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-methoxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares ethyl 2-bromo-5-cyano-4-methoxybenzoate with key analogs from the evidence:

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (strong electron-withdrawing) in the target compound enhances electrophilic substitution at the para position, whereas the methoxy group (electron-donating) directs reactions to ortho/para positions. This contrasts with ethyl 2-bromo-4-cyano-5-formylbenzoate , where the formyl group (electron-withdrawing) increases electrophilicity at the 5-position, favoring nucleophilic additions.

- Solubility and Stability: The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the formyl group in , which may reduce stability due to aldehyde oxidation sensitivity. Branched-chain analogs like ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate exhibit lower melting points and higher volatility due to reduced crystallinity.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-5-cyano-4-methoxybenzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential bromination, methoxylation, and cyanation of a benzoate ester precursor. Key steps include:

- Bromination : Use of brominating agents (e.g., Br₂ with FeBr₃ as a catalyst) under controlled temperatures (0–25°C) to ensure regioselectivity at the 2-position .

- Esterification : Ethanol in acidic conditions (H₂SO₄) to form the ethyl ester .

- Cyanation : Introduction of the cyano group via nucleophilic substitution (e.g., CuCN/KCN in DMF at 80–100°C) . Optimization involves adjusting solvent polarity (e.g., DMSO for nucleophilic substitution), temperature gradients, and catalyst loading. Automated reactors and continuous flow processes improve yield and purity in scaled-up syntheses .

Q. What purification techniques are most effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) resolves impurities from polar byproducts . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency (±1°C deviation indicates impurities) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) identifies substituent positions:

- Methoxy group: δ ~3.8–3.9 ppm (singlet).

- Aromatic protons: δ 7.2–8.1 ppm (split by adjacent Br and CN groups) .

- IR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 298 (calculated for C₁₁H₁₀BrNO₃) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

The bromo group (σₚ⁺ = +0.26) acts as a meta-directing deactivator, while the cyano group (σₚ = +0.66) strongly deactivates the ring, directing nucleophiles to the para position relative to itself. The methoxy group (σₚ = -0.27) activates ortho/para positions but is sterically hindered. For example:

- Azide substitution : Sodium azide in DMF at 100°C replaces Br at the 2-position, yielding ethyl 2-azido-5-cyano-4-methoxybenzoate .

- Hydrolysis : Alkaline conditions (NaOH/EtOH) cleave the ester to 2-bromo-5-cyano-4-methoxybenzoic acid, useful for further derivatization .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies between X-ray diffraction and computational models (e.g., bond lengths, angles) are addressed via:

- SHELX refinement : High-resolution data (≤1.0 Å) and twin refinement correct for twinning or disorder .

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set validates experimental geometry against theoretical models . Example: A 0.05 Å deviation in C-Br bond length may indicate crystal packing effects, resolved by refining thermal parameters .

Q. How can computational tools predict viable retrosynthetic pathways?

AI-driven platforms (e.g., Pistachio , Reaxys ) analyze reaction databases to propose routes:

- One-step synthesis : Prioritize direct coupling of 2-bromo-5-cyano-4-methoxybenzoic acid with ethanol via Steglich esterification (DCC/DMAP) .

- Multi-step routes : Bromination of ethyl 5-cyano-4-methoxybenzoate using NBS in CCl₄ (yield: 72–78%) . Feasibility scores (plausibility >0.5) filter impractical routes, reducing trial-and-error experimentation .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.